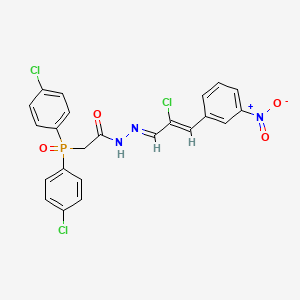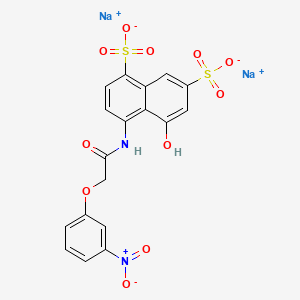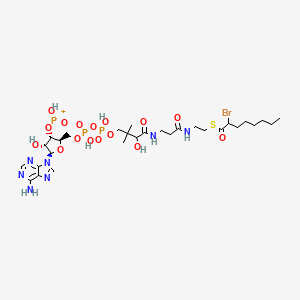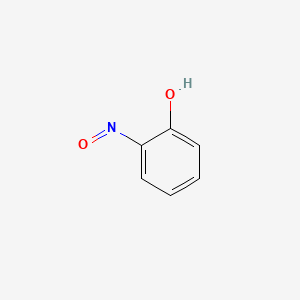
Potassium 2,3,4-trichlorophenoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2,3,4-trichlorophenoxide is a chemical compound with the molecular formula C6H2Cl3OK. It is a potassium salt of 2,3,4-trichlorophenol, characterized by the presence of three chlorine atoms attached to a phenol ring. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2,3,4-trichlorophenoxide can be synthesized through the reaction of 2,3,4-trichlorophenol with potassium hydroxide. The reaction typically occurs in an aqueous medium, where 2,3,4-trichlorophenol is dissolved in water, and potassium hydroxide is added gradually. The mixture is then heated to facilitate the formation of this compound. The reaction can be represented as follows:
C6H2Cl3OH+KOH→C6H2Cl3OK+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2,3,4-trichlorophenoxide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in organic solvents.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products can include quinones or other oxidized derivatives.
Reduction: Products may include partially or fully dechlorinated phenols.
Aplicaciones Científicas De Investigación
Potassium 2,3,4-trichlorophenoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of substituted phenols and other aromatic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiseptic or disinfectant.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of potassium 2,3,4-trichlorophenoxide involves its interaction with cellular components. The compound can disrupt cellular membranes and proteins, leading to antimicrobial effects. It may also interfere with enzymatic activities by binding to active sites or altering the structure of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Potassium 2,4,6-trichlorophenoxide: Similar in structure but with chlorine atoms at different positions.
Potassium 2,3,5-trichlorophenoxide: Another isomer with chlorine atoms at different positions.
Potassium 2,3,4,5-tetrachlorophenoxide: Contains an additional chlorine atom compared to potassium 2,3,4-trichlorophenoxide.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and applications in various fields.
Propiedades
Número CAS |
58200-71-8 |
|---|---|
Fórmula molecular |
C6H2Cl3KO |
Peso molecular |
235.5 g/mol |
Nombre IUPAC |
potassium;2,3,4-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.K/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H;/q;+1/p-1 |
Clave InChI |
GLRAIAFGAKIYID-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)






![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)



